Cimetidine impurity F

Quality Control Regulatory Compliance Pharmaceutical Analysis

Achieve regulatory-compliant cimetidine QC without the risk of impurity misidentification. Generic reference materials lack the chromatographic specificity and full spectral characterization mandated by EP monographs, jeopardizing ANDA/DMF submissions. - EP-specified impurity F (Cimetidine bis Impurity) enables accurate peak assignment at the ≤0.2% limit per pharmacopoeial methods. - Supplied with comprehensive CoA (HPLC, MS, NMR) and traceability to official standards, ensuring method reproducibility across sites. - Ready-to-use CRM eliminates in-house synthesis delays and supports forced degradation, stability, and batch-release testing.

Molecular Formula C16H24N8S2
Molecular Weight 392.6 g/mol
Cat. No. B8278692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCimetidine impurity F
Molecular FormulaC16H24N8S2
Molecular Weight392.6 g/mol
Structural Identifiers
SMILESCC1=C(N=CN1)CSCCNC(=NCCSCC2=C(NC=N2)C)NC#N
InChIInChI=1S/C16H24N8S2/c1-12-14(23-10-21-12)7-25-5-3-18-16(20-9-17)19-4-6-26-8-15-13(2)22-11-24-15/h10-11H,3-8H2,1-2H3,(H,21,23)(H,22,24)(H2,18,19,20)
InChIKeyOFGXKQGKIOVKQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cimetidine EP Impurity F: Baseline Physicochemical and Regulatory Identity for Pharmaceutical Reference Standard Procurement


Cimetidine EP Impurity F (CAS: 55272-86-1; also designated as Cimetidine Impurity 6 or Cimetidine bis Impurity) is a process-related impurity of the H2-receptor antagonist cimetidine, formally identified by the European Pharmacopoeia (EP) as a specified impurity requiring controlled monitoring . Chemically, it is defined as 2-cyano-1,3-bis[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl]ethyl]guanidine, with a molecular formula of C16H24N8S2 and a molecular weight of 392.55 g/mol . The compound is not a metabolite but a synthetic byproduct arising during cimetidine manufacture, and its presence is strictly limited in drug substance and finished product monographs [1]. As a designated EP impurity, its procurement as a well-characterized analytical reference standard is essential for regulatory-compliant quality control, method validation, and stability studies in cimetidine drug development and commercial production [1].

1
Regulatory Identity

EP-specified impurity F, required for controlled monitoring in cimetidine monographs.

2
Analytical Use

Supports method validation, system suitability, and stability-indicating assays.

3
Procurement Format

Certified reference material (CRM) with documented purity and pharmacopoeial traceability.

Why Interchanging Cimetidine EP Impurity F with Other Cimetidine Impurities or Unqualified Reference Materials Is Scientifically Invalid


Cimetidine impurities constitute a structurally diverse panel of chemically distinct species (including Impurities A through J), each possessing unique retention characteristics, spectral properties, and regulatory acceptance criteria. Generic substitution of Impurity F with an alternative impurity reference standard, an in-house synthesized analog lacking full characterization, or an unqualified compound fails to meet pharmacopoeial specificity requirements for identity confirmation and quantitation [1]. As demonstrated in chromatographic impurity profiling studies, structurally related cimetidine impurities elute with markedly different retention times; for instance, unknown apolar minor impurities elute at a relative retention time of 2.9, while Impurity F exhibits its own distinct chromatographic behavior under validated EP methods [2]. Regulatory submissions (ANDAs, DMFs) mandate the use of impurity standards that are traceable to official pharmacopoeial references and accompanied by comprehensive characterization data (HPLC purity, MS, NMR), which generic or substitute materials do not reliably provide [1]. Consequently, procurement of a certified Impurity F reference standard is non-negotiable for achieving method specificity, system suitability, and accurate quantitation in cimetidine quality control workflows [1].

Pharmacopoeial Specificity

Other cimetidine impurities (A-J) are structurally distinct; substitution may fail regulatory identity confirmation.

Chromatographic Misidentification

Impurity F exhibits a unique retention time in EP methods; using an alternative standard risks peak misassignment.

Traceability Gap

Non-certified or research-grade materials lack ISO 17034 traceability, compromising ANDA/DMF acceptance.

Cimetidine EP Impurity F: Verifiable Quantitative Differentiation Against Comparator Impurities and Reference Material Classes


Regulatory Specification Limit Differentiation: Impurity F Limit of ≤0.2% Contrasted with ≤0.10% for Unspecified Impurities in Finished Product

In cimetidine tablet formulations, Impurity F is classified as a specified impurity subject to an individual acceptance limit of ≤0.2% (w/w), whereas any unspecified impurity is restricted to a more stringent limit of ≤0.10% (w/w) [1]. This regulatory differentiation—drawn from actual product specifications—establishes that Impurity F is not interchangeable with unidentified impurities and must be quantified using a dedicated reference standard to demonstrate compliance with the 0.2% threshold [1]. The total impurities content is capped at ≤1.0%, further underscoring the need for accurate individual impurity quantitation [1].

Regulatory Limit
Class-level inference
Specified impurity ≤0.2% vs. unspecified ≤0.10% (2× higher allowance)
Supports impurity-specific quantitation; differentiates acceptance criteria for Impurity F.
Based on cimetidine tablet specification; individual limit must be met with dedicated standard.
Quality Control Regulatory Compliance Pharmaceutical Analysis

Analytical Sensitivity Benchmarking: SF-ICP-MS Detection of Structurally Related Cimetidine Impurities Below 0.1% Mass Fraction

Liquid chromatography coupled to sector field inductively coupled plasma mass spectrometry (SF-ICP-MS) achieved detection of structurally related cimetidine impurities at mass fraction levels well below 0.1% relative to the main drug substance, with a limit of detection for cimetidine in solution of approximately 4–20 ng·g⁻¹ [1]. Although this study did not isolate Impurity F specifically, the methodology underscores the analytical challenge of quantifying low-abundance impurities like Impurity F and the requirement for high-purity reference standards to achieve such detection limits [1]. In contrast, conventional HPLC-UV methods often exhibit higher LODs for cimetidine impurities, ranging from 0.01% to 0.05% depending on detection wavelength and column chemistry [2].

Detection Sensitivity
Cross-study comparable
SF-ICP-MS LOD ~4–20 ng/g; HPLC-UV ~0.01–0.05% (50–250× lower by SF-ICP-MS)
Informs sensitivity requirements; high-purity standard helps avoid systematic bias near detection limits.
SF-ICP-MS study did not isolate Impurity F specifically; method context for sulfur-containing impurities.
Trace Analysis Mass Spectrometry Impurity Profiling

Purity Specification Compliance: Cimetidine EP Impurity F Requires Minimum 95% HPLC Purity for Regulatory Reference Standard Use

Commercially sourced Cimetidine EP Impurity F reference standards are typically supplied with a minimum HPLC purity of 95% (area%) to meet pharmacopoeial reference material requirements . In contrast, the cimetidine active pharmaceutical ingredient (API) itself is required to have a purity of 98.0–102.0% [1]. The lower purity requirement for Impurity F reflects its role as a calibrant for impurity quantification rather than a therapeutic agent, but it still necessitates a high degree of purity to ensure accurate system suitability and calibration curve linearity in related substances methods . Unqualified or synthesized materials lacking documented purity certification cannot guarantee this baseline, potentially compromising method validation and regulatory submission integrity .

Purity Specification
Class-level inference
Impurity F: ≥95% HPLC; cimetidine API: 98.0–102.0%
Ensures calibrant suitability; adequate purity minimizes co-eluting interference in related-substances methods.
Purity typical for commercial pharmacopoeial impurity reference materials.
Reference Material Analytical Quality Method Validation

Chromatographic Differentiation: Distinct Elution Profile of Impurity F Relative to Other Known Cimetidine Impurities

In a comprehensive impurity profiling study, two unknown apolar minor impurities in cimetidine were found to elute at a relative retention time (RRT) of 2.9 under the specified HPLC conditions [1]. Although Impurity F was not the focus of that study, the data illustrate the wide range of RRT values exhibited by cimetidine-related impurities, with more polar impurities eluting earlier and apolar impurities eluting much later. The European Pharmacopoeia monograph for cimetidine describes a validated LC method wherein Impurity F is assigned a specific relative retention time distinct from Impurities A, B, C, D, E, G, H, I, and J [2]. Procurement of a certified Impurity F reference standard is therefore mandatory to correctly assign its peak in chromatograms, as misidentification with another impurity (e.g., Impurity G or an unknown impurity) would lead to erroneous quantification and potential non-compliance [2].

Chromatographic Profile
Class-level inference
Distinct RRT per EP monograph; unknown apolar impurity elutes at RRT 2.9
Correct peak assignment prevents misquantification; certified standard essential for method specificity.
Exact RRT of Impurity F is defined in EP cimetidine monograph.
HPLC Impurity Profiling Method Development

Reference Standard Certification Level: Pharmaceutical Secondary Standard (CRM) vs. Primary Pharmacopoeial Standard

Cimetidine Impurity F is commercially available as a Certified Reference Material (CRM) produced under ISO 17034 and ISO/IEC 17025 accreditation, offering multi-traceability to USP and EP primary standards . This certification level contrasts with non-certified 'research grade' impurity standards, which lack documented metrological traceability and may not meet regulatory expectations for use in GMP environments . Certified pharmaceutical secondary standards provide a cost-effective alternative to primary pharmacopoeial standards while still meeting the stringent quality requirements for pharmaceutical release testing, method validation, and stability studies . In a typical procurement scenario, a laboratory may choose between a primary EP Impurity F standard (higher cost, limited availability) and a certified secondary standard (lower cost, equivalent performance in routine QC applications) .

Certification Level
Direct head-to-head
CRM (ISO 17034, traceable to USP/EP) vs. non-certified research grade
Certified standard reduces regulatory risk; supports GMP applications and ANDA submissions.
Non-certified materials may lack documented traceability required for batch release.
Certified Reference Material ISO 17034 Quality Assurance

Cimetidine EP Impurity F: High-Value Application Scenarios for Reference Standard Procurement and Utilization


Regulatory ANDA/DMF Submission: Quantitation of Specified Impurity F at the 0.2% Limit

In support of an Abbreviated New Drug Application (ANDA) or Drug Master File (DMF), a cimetidine manufacturer must demonstrate that Impurity F does not exceed the 0.2% specification limit in both drug substance and finished product [1]. A certified Impurity F reference standard is essential for accurate peak identification and quantitation in the validated HPLC method. The use of a CRM ensures that the reported impurity levels are traceable to pharmacopoeial standards, meeting regulatory expectations for method validation and stability studies .

Stability-Indicating Method Development and Forced Degradation Studies

During forced degradation studies (acid, base, oxidative, thermal, photolytic) of cimetidine tablets, Impurity F may be generated or remain unchanged. A certified Impurity F reference standard enables its specific detection and quantification in the presence of degradation products, facilitating the establishment of a stability-indicating method as required by ICH Q1A(R2) [1]. The 95%+ purity of commercial standards ensures accurate calibration and system suitability, even in complex degradation matrices .

QC Release Testing for Commercial Cimetidine API and Finished Dosage Forms

In a cGMP quality control laboratory, every batch of cimetidine API and tablet must be tested against the related substances specification, which includes an individual limit of ≤0.2% for Impurity F [1]. Routine use of a secondary pharmaceutical standard for Impurity F provides a cost-effective and logistically reliable alternative to primary EP standards, without compromising the accuracy or regulatory compliance of the release testing program . The availability of comprehensive certificates of analysis (CoA) supports audit trail requirements .

Analytical Method Transfer and Cross-Site Validation

When transferring a validated cimetidine HPLC method between manufacturing sites or contract laboratories, a well-characterized Impurity F reference standard is critical for system suitability testing and retention time marking. The use of a certified reference material with documented purity and stability ensures method reproducibility across different instruments and analysts, reducing the risk of failed method transfer due to impurity misidentification [1].

Application
Selection Property
Validation Focus
ANDA/DMF impurity quantitation
Certified EP Impurity F CRM with documented purity
Accuracy at specified limit, pharmacopoeial traceability
Stability-indicating method development
High-purity reference standard, distinct chromatographic retention
Peak identification in forced degradation, system suitability
QC release testing (cGMP)
Secondary pharmaceutical standard, cost-effective alternative to primary EP
Routine batch compliance, CoA documentation
Analytical method transfer
Well-characterized CRM with documented stability
Reproducible retention time marking, inter-site system suitability
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